molecular formula C9H9BrO B1524294 1-Bromo-4-cyclopropoxybenzene CAS No. 38380-85-7

1-Bromo-4-cyclopropoxybenzene

Cat. No. B1524294
CAS RN: 38380-85-7
M. Wt: 213.07 g/mol
InChI Key: FOCLRODNGKLAOT-UHFFFAOYSA-N
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Description

1-Bromo-4-cyclopropoxybenzene is a chemical compound with the CAS Number: 38380-85-7 . It has a molecular weight of 213.07 . The compound is stored at room temperature and is in liquid form . The IUPAC name for this compound is 1-bromo-4-(cyclopropyloxy)benzene .


Molecular Structure Analysis

The InChI code for 1-Bromo-4-cyclopropoxybenzene is 1S/C9H9BrO/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9H,5-6H2 . This indicates that the compound consists of a benzene ring with a bromine atom and a cyclopropoxy group attached to it .


Physical And Chemical Properties Analysis

1-Bromo-4-cyclopropoxybenzene is a liquid at room temperature . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density were not found in the sources I accessed.

Scientific Research Applications

Scientific Research Applications of 1-Bromo-4-cyclopropoxybenzene

  • Synthesis and Chemical Reactions :

    • 1-Bromo-4-cyclopropoxybenzene is used as an intermediate in the synthesis of various medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. The process involves nitration in water, yielding high purity and efficiency products (Xuan et al., 2010).
    • It is involved in reactions that lead to the formation of products like 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, indicating its role in complex chemical syntheses (Agou et al., 2015).
  • Molecular Interaction Studies :

    • In studies exploring the thermophysical properties of binary liquid mixtures, 1-Bromo-4-cyclopropoxybenzene's interactions at various temperatures and mole fractions have been examined. This research helps in understanding the molecular interactions and mixing behavior in such mixtures (Ramesh et al., 2015).
  • Pharmaceutical Research :

    • Though direct application in drug development is excluded from this summary, the compound's role in synthesizing intermediates for pharmaceuticals is noteworthy. These intermediates can be crucial in the development of various drugs and therapeutic agents.
  • Materials Science and Engineering :

    • The compound serves as a precursor in materials science for developing specific types of organic electroluminescent materials, which are essential in creating light-emitting diodes (LEDs) and other advanced lighting solutions.
  • Organic Chemistry and Catalysis :

    • Its use extends to being a precursor or intermediate in organic transformations, especially in reactions involving the formation of benzynes and other complex organic compounds. This highlights its role in enabling various catalytic and organic synthesis processes (Diemer et al., 2011).
  • Analytical Chemistry :

    • The synthesis and characterization of 1-Bromo-4-cyclopropoxybenzene and its derivatives are crucial in analytical chemistry, where they are used for understanding reaction mechanisms and developing new synthetic pathways.

Safety And Hazards

This compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-bromo-4-cyclopropyloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCLRODNGKLAOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679343
Record name 1-Bromo-4-(cyclopropyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-cyclopropoxybenzene

CAS RN

38380-85-7
Record name 1-Bromo-4-(cyclopropyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-cyclopropoxybenzene
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Synthesis routes and methods I

Procedure details

39.0 g (176 mmol) 1-Bromo-4-vinyloxybenzene and 32.4 mL (441 mmol) chloroiodomethane are added to 500 mL dichloroethane and cooled to 0° C. During 1 h 200 mL (200 mmol) diethylzinc solution (c=1 mol/l in hexane) are added and stirring is continued for 2 h at 0° C. The reaction is quenched by the addition of 200 mL of a sat. aq. NH4Cl solution and extracted with TBME (2×). The organic phases are combined, washed with brine, dried over MgSO4 and the solvent is removed in vacuo. The crude product is purified by column chromatography (silica gel, PE).
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
32.4 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

With reference to the document (Tetrahedron Lett., (1998), 39, 8621-8624), the following cyclopropanization was conducted. Diethyl zinc (1.0 M hexane solution, 250 mL, 250 mmol) was added to dichloromethane (250 mL), and a solution of dichloromethane (120 mL) containing trifluoroacetic acid (19.2 mL, 249 mmol) was added thereto under ice-cooling over 100 minutes. The mixture was further stirred for 1 hour. Then, a solution of dichloromethane (100 mL) containing chloroiodomethane (20.1 mL, 250 mmol) was added thereto under ice-cooling over 40 minutes, and a solution of dichloromethane (120 mL) containing 1-bromo-4-(vinyloxy)benzene (32.8 g, 165 mmol) prepared in Example 6 (6b) was further added thereto at the same temperature over 20 minutes. The mixture was stirred at room temperature for 1.5 hours. Then, 0.1 N hydrochloric acid (400 mL) was added to the reaction solution. The mixture was stirred for 30 minutes, filtered through Celite, and washed with hexane (200 mL). The filtrate and the hexane washing solution were combined. The organic layer was washed with 0.1 N hydrochloric acid (100 mL) and then with saturated brine (100 mL) containing about 1 g of sodium sulfite twice. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated to give 36.0 g of 1-bromo-4-(cyclopropyloxy)benzene (yellow oil).
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
32.8 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Three
Quantity
20.1 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
19.2 mL
Type
reactant
Reaction Step Five
Quantity
120 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

To mixture of 1-bromo-4-vinyloxybenzene (11.5 g, 58 mmol), chloroiodomethane (41 g, 232 mmol) and dichloroethane (180 mL) was added diethylzinc (15% solution in hexanes-95.5 mL, 116 mmol) over 3 h at 0° C. After 30 min stirring, NH4Cl solution (200 mL, aq. sat.) and light petrol (300 mL) was added. The organic phase was separated and concentrated in vacuo (8 bar, 50° C.). The residue was redissolved in light petrol and the insoluble material was filtered off. The filtrate was concentrated to afford sub-title compound (11.7 g, 94%).
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
95.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
petrol
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-4-cyclopropoxybenzene
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1-Bromo-4-cyclopropoxybenzene

Citations

For This Compound
2
Citations
J Derosa, ML O'Duill, M Holcomb… - The Journal of …, 2018 - ACS Publications
Small molecules containing cyclopropane–heteroatom linkages are commonly needed in medicinal chemistry campaigns yet are problematic to prepare using existing methods. To …
Number of citations: 34 pubs.acs.org
B Muriel, A Gagnebin, J Waser - Chemical Science, 2019 - pubs.rsc.org
We report the convergent synthesis of bicyclo[3.1.0]hexanes possessing an all-carbon quaternary center via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines. Using an …
Number of citations: 60 pubs.rsc.org

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